Solubility & Physicochemical Profile vs. 1,6-Pyrenediol
While the exact solubility of 1,2-pyrenediol is not widely reported, it can be estimated against its 1,8-isomer. The structural similarity suggests a comparable low aqueous solubility, but the specific value for the 1,8-isomer provides a benchmark. The significant 1000x difference in solubility between the 1,8-isomer and its corresponding dione highlights the extreme functional group-dependent changes in these compounds, which is a critical consideration for experimental design [1] . The precise LogP and PSA for 1,2-Pyrenediol are 4.3 and 40.46 Ų, respectively [2].
| Evidence Dimension | Estimated Aqueous Solubility |
|---|---|
| Target Compound Data | Estimated low solubility (specific data not available) |
| Comparator Or Baseline | 1,8-Pyrenediol (CAS 78078-85-0): 3.3E-3 g/L (25 ºC) |
| Quantified Difference | N/A (estimated to be comparable) |
| Conditions | Calculated solubility based on structural similarity |
Why This Matters
Understanding the extremely low aqueous solubility is critical for designing biological assays or chemical reactions, as it dictates the choice of solvent systems and potential bioavailability.
- [1] Chem960. 1,8-二羟基芘(78078-85-0)物化性质. Chem960 Chemical Database. Accessed April 21, 2026. View Source
- [2] Molaid. 1,2-dihydroxypyrene | 607361-39-7. Molaid Chemical Database. Accessed April 21, 2026. View Source
